molecular formula C5H7ClN2O2S B12356179 (1-methyl-1H-pyrazol-3-yl)methanesulfonyl chloride

(1-methyl-1H-pyrazol-3-yl)methanesulfonyl chloride

Cat. No.: B12356179
M. Wt: 194.64 g/mol
InChI Key: HIHNPWNPAPWJOU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-1H-pyrazol-3-yl)methanesulfonyl chloride typically involves the reaction of 1-methyl-1H-pyrazole with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

(1-methyl-1H-pyrazol-3-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases like triethylamine, nucleophiles such as amines and alcohols, and oxidizing or reducing agents depending on the desired reaction .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions typically yield sulfonamide or sulfonate ester derivatives .

Mechanism of Action

The mechanism of action of (1-methyl-1H-pyrazol-3-yl)methanesulfonyl chloride involves its reactive sulfonyl chloride group, which can form covalent bonds with nucleophilic sites on target molecules. This reactivity makes it useful for modifying proteins and other biomolecules, thereby affecting their function and activity . The molecular targets and pathways involved depend on the specific application and the nature of the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-methyl-1H-pyrazol-3-yl)methanesulfonyl chloride is unique due to the presence of both the pyrazole ring and the sulfonyl chloride group, which confer specific reactivity and properties. This combination makes it particularly useful in the synthesis of complex organic molecules and in biochemical applications .

Properties

Molecular Formula

C5H7ClN2O2S

Molecular Weight

194.64 g/mol

IUPAC Name

(1-methylpyrazol-3-yl)methanesulfonyl chloride

InChI

InChI=1S/C5H7ClN2O2S/c1-8-3-2-5(7-8)4-11(6,9)10/h2-3H,4H2,1H3

InChI Key

HIHNPWNPAPWJOU-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)CS(=O)(=O)Cl

Origin of Product

United States

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